molecular formula C19H19NO2 B1247651 Citridone A

Citridone A

Cat. No. B1247651
M. Wt: 293.4 g/mol
InChI Key: XFLJBHHWXWWOOI-SMNXXWJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citridone A is a natural product found in Penicillium with data available.

Scientific Research Applications

  • Antifungal Activity Potentiation
    Citridone A, initially isolated to potentiate the antifungal activity of miconazole, shows promise in this area. Derivatives of Citridone A have been shown to enhance miconazole activity against Candida albicans. Specifically, derivatives 17, 20, and 21 were found effective in this regard, and Citridone A itself, along with derivatives 1, 14, 20, and 21, inhibited yellow pigment production in methicillin-resistant Staphylococcus aureus (Fukuda et al., 2014).

  • Unique Structural Properties
    Citridone A possesses a novel phenylfuropyridone skeleton, different from other citridones. This unique structure contributes to its biological activity, particularly in enhancing antifungal effects (Fukuda et al., 2006).

  • Antibacterial and Antifungal Activities
    New derivatives of Citridone A have been found to exhibit antibacterial and antifungal properties. Specifically, Citridones E–G, isolated from Penicillium sumatrense, displayed activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans (Xu et al., 2019).

  • Biosynthetic Pathway Insights
    Research has focused on understanding the biosynthetic pathways of Citridone A and related compounds. The concise biosynthesis of these compounds, including the formation of their unique quaternary carbon structures, sheds light on the complex natural product synthesis mechanisms in fungi (Zhang et al., 2020).

  • Synthesis of Analogues and Derivatives
    Efforts have been made to synthesize Citridone A analogues. A unique route to the structural diversity of pyridone alkaloids, including Citridone A, has been explored, emphasizing the potential for developing novel compounds with varied biological activities (Fotiadou & Zografos, 2011).

  • Domino Synthesis Strategies
    Studies on domino Knoevenagel/cycloisomerization strategies have led to the development of a simple one-pot strategy for synthesizing Citridone A and related compounds. This approach highlights the utility of domino cascades in natural product synthesis (Bhat et al., 2021).

properties

Product Name

Citridone A

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

(2R,3S,6R)-3,4,6-trimethyl-9-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(8),4,9-trien-12-one

InChI

InChI=1S/C19H19NO2/c1-11-9-19(3)16(12(11)2)15-17(22-19)14(10-20-18(15)21)13-7-5-4-6-8-13/h4-10,12,16H,1-3H3,(H,20,21)/t12-,16-,19-/m1/s1

InChI Key

XFLJBHHWXWWOOI-SMNXXWJPSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C3=C(C(=CNC3=O)C4=CC=CC=C4)O[C@@]2(C=C1C)C

Canonical SMILES

CC1C2C3=C(C(=CNC3=O)C4=CC=CC=C4)OC2(C=C1C)C

synonyms

citridone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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